![molecular formula C42H31N3 B13145707 2-(3'-(9,9-Dimethyl-9H-fluoren-2-yl)-[1,1'-biphenyl]-3-yl)-4,6-diphenyl-1,3,5-triazine CAS No. 1955543-57-3](/img/structure/B13145707.png)
2-(3'-(9,9-Dimethyl-9H-fluoren-2-yl)-[1,1'-biphenyl]-3-yl)-4,6-diphenyl-1,3,5-triazine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(3’-(9,9-Dimethyl-9H-fluoren-2-yl)-[1,1’-biphenyl]-3-yl)-4,6-diphenyl-1,3,5-triazine is a complex organic compound known for its unique structural properties and potential applications in various scientific fields. This compound features a triazine core substituted with fluorenyl and biphenyl groups, which contribute to its distinct chemical behavior and potential utility in advanced materials and chemical research.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3’-(9,9-Dimethyl-9H-fluoren-2-yl)-[1,1’-biphenyl]-3-yl)-4,6-diphenyl-1,3,5-triazine typically involves multi-step organic synthesis techniques. One common approach includes the following steps:
Formation of the Fluorenyl Intermediate: The synthesis begins with the preparation of 9,9-dimethyl-9H-fluorene, which is then functionalized to introduce the biphenyl group.
Coupling Reactions: The fluorenyl intermediate is coupled with a biphenyl derivative using palladium-catalyzed cross-coupling reactions such as Suzuki or Stille coupling.
Triazine Formation: The final step involves the cyclization of the coupled product with appropriate reagents to form the triazine ring.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of robust catalysts to ensure high yield and purity.
Analyse Chemischer Reaktionen
Types of Reactions
2-(3’-(9,9-Dimethyl-9H-fluoren-2-yl)-[1,1’-biphenyl]-3-yl)-4,6-diphenyl-1,3,5-triazine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be performed to modify the electronic properties of the compound.
Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, OH-) are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield fluorenone derivatives, while substitution reactions can introduce various functional groups onto the aromatic rings.
Wissenschaftliche Forschungsanwendungen
2-(3’-(9,9-Dimethyl-9H-fluoren-2-yl)-[1,1’-biphenyl]-3-yl)-4,6-diphenyl-1,3,5-triazine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of advanced materials and polymers.
Medicine: Investigated for its potential use in drug delivery systems and as a therapeutic agent.
Industry: Utilized in the production of organic light-emitting diodes (OLEDs) and other electronic devices.
Wirkmechanismus
The mechanism of action of 2-(3’-(9,9-Dimethyl-9H-fluoren-2-yl)-[1,1’-biphenyl]-3-yl)-4,6-diphenyl-1,3,5-triazine involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to interact with various biological molecules, potentially affecting cellular processes and signaling pathways. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2-(3-(9,9-Dimethyl-9H-fluoren-2-yl)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
- N,N-双(9,9-二甲基-9H-芴-2-基)-3’,3’,4’,7’-四甲基-2’,3’-二氢螺 [芴-9,1’-茚]-2-胺
Uniqueness
2-(3’-(9,9-Dimethyl-9H-fluoren-2-yl)-[1,1’-biphenyl]-3-yl)-4,6-diphenyl-1,3,5-triazine stands out due to its combination of fluorenyl and biphenyl groups, which impart unique electronic and photophysical properties. This makes it particularly valuable in applications such as OLEDs and advanced material synthesis, where these properties are crucial.
Eigenschaften
CAS-Nummer |
1955543-57-3 |
|---|---|
Molekularformel |
C42H31N3 |
Molekulargewicht |
577.7 g/mol |
IUPAC-Name |
2-[3-[3-(9,9-dimethylfluoren-2-yl)phenyl]phenyl]-4,6-diphenyl-1,3,5-triazine |
InChI |
InChI=1S/C42H31N3/c1-42(2)37-22-10-9-21-35(37)36-24-23-33(27-38(36)42)31-18-11-17-30(25-31)32-19-12-20-34(26-32)41-44-39(28-13-5-3-6-14-28)43-40(45-41)29-15-7-4-8-16-29/h3-27H,1-2H3 |
InChI-Schlüssel |
CUDDLYMAQMEZDS-UHFFFAOYSA-N |
Kanonische SMILES |
CC1(C2=CC=CC=C2C3=C1C=C(C=C3)C4=CC=CC(=C4)C5=CC(=CC=C5)C6=NC(=NC(=N6)C7=CC=CC=C7)C8=CC=CC=C8)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![7-Benzyl-4-(3,4-difluorobenzyl)-1,2,6,7,8,9-hexahydroimidazo[1,2-a]pyrido[3,4-e]pyrimidin-5(4H)-one](/img/structure/B13145634.png)
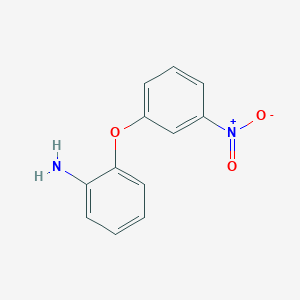
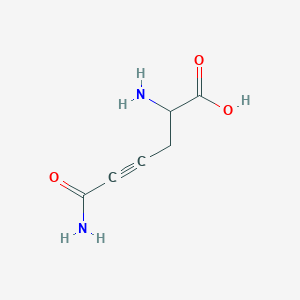
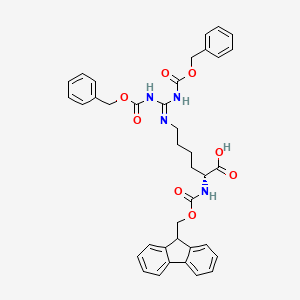



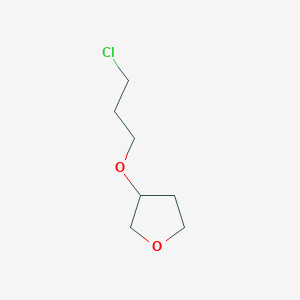
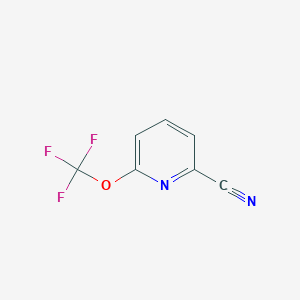
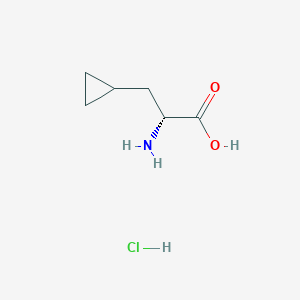

![3-((4-(4-Chlorobenzyl)-5-oxo-1,2,4,5,8,9-hexahydroimidazo[1,2-a]pyrido[3,4-e]pyrimidin-7(6H)-yl)methyl)benzonitrile](/img/structure/B13145713.png)
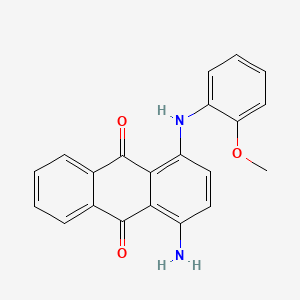
![1-[(5-Bromothiophen-2-yl)methyl]piperidine-2-carboxylic acid hydrochloride](/img/structure/B13145729.png)
